molecular formula C12H19NO B5555141 N,N-diethyl-2-phenoxyethanamine CAS No. 74-40-8

N,N-diethyl-2-phenoxyethanamine

Cat. No.: B5555141
CAS No.: 74-40-8
M. Wt: 193.28 g/mol
InChI Key: OOYKEEROCQGXPH-UHFFFAOYSA-N
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Description

N,N-diethyl-2-phenoxyethanamine is an organic compound with the molecular formula C12H19NO. It is a derivative of ethanamine, where the nitrogen atom is bonded to two ethyl groups and the carbon chain is substituted with a phenoxy group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-2-phenoxyethanamine can be synthesized through several methods. One common approach involves the reaction of 2-(diethylamino)ethanol with phenol in the presence of a dialkyl carbonate, such as diethyl carbonate. This reaction proceeds under mild conditions and avoids the use of hazardous chlorine chemistry .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-phenoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-ethyl-2-phenoxyethanamine or 2-phenoxyethanamine.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-phenoxyethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-phenoxyethanamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, including adrenergic and serotonin receptors . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-phenoxyethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

IUPAC Name

N,N-diethyl-2-phenoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-13(4-2)10-11-14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYKEEROCQGXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224785
Record name Ethanamine, N,N-diethyl-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74-40-8
Record name N,N-Diethyl-2-phenoxyethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-diethyl-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N-diethyl-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl(2-phenoxyethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 108.5 g (0.630 mol; 1.2 eq.) of N-(2-chloroethyl)-N,N-diethylamine hydrochloride in 65 ml of water is added slowly (over about 55 minutes) to a mixture containing 50 g (0.531 mol) of phenol and 46.3 g (1.158 mol; 2.2 eq.) of NaOH in 270 ml of water. The mixture is stirred for 3 hours 30 minutes at 20° C. and then for 45 minutes at 55° C. The phases are separated by settling and the supernatant oil diluted in 100 ml of DCE is washed with (i) 100 ml of 2.5% sodium hydroxide and then (ii) with 100 ml of 5% sodium hydroxide. The product is dried over sodium sulfate and then concentrated. 81.4 g of crude N,N-diethyl-N-(phenoxyethyl)amine are obtained.
Quantity
108.5 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
46.3 g
Type
reactant
Reaction Step Two
Name
Quantity
270 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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